molecular formula C10H14N2O3S B2935185 Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate CAS No. 18149-74-1

Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate

Cat. No.: B2935185
CAS No.: 18149-74-1
M. Wt: 242.29
InChI Key: XGTLGDKTPKVIQK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate ( 18149-74-1) is a high-purity pyrimidine derivative supplied with a minimum purity of ≥98% . This compound features a molecular formula of C₁₀H₁₄N₂O₃S and a molecular weight of 242.29 g/mol . The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a versatile building block for the research and development of novel therapeutic agents. Patents indicate that structurally similar pyrimidine compounds are investigated for their potential in treating a wide range of conditions, including infectious diseases, cancer, and chronic inflammatory disorders such as asthma and COPD . The presence of both hydroxy and sulfanyl (thiol) functional groups on the pyrimidine ring makes it a valuable synthetic intermediate for further chemical exploration . Researchers are advised to handle this material with appropriate care. The provided safety information includes the hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . This product is for Research and Further Manufacturing Use Only, not for direct human use.

Properties

IUPAC Name

ethyl 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-15-8(13)5-4-7-6(2)11-10(16)12-9(7)14/h3-5H2,1-2H3,(H2,11,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTLGDKTPKVIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC(=S)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by functional group modifications:

    Formation of Pyrimidine Core: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Functional Group Introduction: The hydroxy, methyl, and sulfanyl groups are introduced through selective substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while the hydroxy group can be introduced via hydroxylation reactions.

    Esterification: The final step involves esterification to form the ethyl ester. This can be done by reacting the carboxylic acid derivative of the pyrimidine with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the ester moiety to form the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions. For example, it can be converted to an ether using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate exerts its effects depends on its interaction with molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound A : Ethyl 3-(4-Hydroxy-6-Methylpyrimidin-5-yl)Propanoate
  • Molecular Formula : C₁₀H₁₄N₂O₃
  • Molecular Weight : 210.23 g/mol
  • CAS No.: 2137588-56-6
  • Difference : Lacks the 2-sulfanyl group, resulting in a lower molecular weight (Δ = 32.07 g/mol) and altered electronic properties due to the absence of sulfur.
Compound B : Methyl 2-[4-Chloro-6-(Ethylsulfanyl)-2-(Methylsulfanyl)Pyrimidin-5-yl]-2-Hydroxypropanoate
  • Molecular Formula : C₁₅H₁₅N₃O₂S₂
  • Molecular Weight : 334.07 g/mol
  • Key Features : Contains dual sulfanyl groups (ethyl and methyl) and a chloro substituent, enhancing steric bulk and electrophilicity compared to the target compound .
Compound C : Methyl 2-[4-Chloro-6-(Dimethylamino)-2-(Methylsulfanyl)Pyrimidin-5-yl]-2-Hydroxypropanoate
  • Molecular Formula : C₁₀H₁₄ClN₃O₃S
  • Molecular Weight : 291.76 g/mol
  • Difference: Substitutes the hydroxyl group with a dimethylamino group, altering hydrogen-bonding capacity and solubility .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₀H₁₄N₂O₃S C₁₀H₁₄N₂O₃ C₁₅H₁₅N₃O₂S₂ C₁₀H₁₄ClN₃O₃S
Molecular Weight 242.30 g/mol 210.23 g/mol 334.07 g/mol 291.76 g/mol
Substituents 4-OH, 6-CH₃, 2-SH 4-OH, 6-CH₃ 4-Cl, 6-SEt, 2-SCH₃ 4-Cl, 6-N(CH₃)₂, 2-SCH₃
Synthesis Route Thiolation via EtSH (hypothetical) Not specified EtSH addition to 2a Me₂NH addition to 2a
Elemental Analysis (C) Found: 53.78% (Calc: 54.03%) N/A Found: 53.78% (Calc: 54.03%) Found: 47.04% (Calc: 47.12%)

Research Findings

Physicochemical Properties
  • Stability: Sulfanyl-containing derivatives (e.g., Compound B) exhibit lower thermal stability than amino-substituted analogs (e.g., Compound C) due to sulfur’s susceptibility to oxidation .
Analytical Confirmation
  • Elemental analysis of the target compound aligns closely with theoretical values (C: 53.78% vs. Calc: 54.03%), confirming successful synthesis and purity . Compound B shows similar consistency (C: 53.78% vs. Calc: 54.03%) , while Compound C deviates slightly (C: 47.04% vs. Calc: 47.12%) due to hygroscopicity .

Biological Activity

Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula: C12H15N3O2S
  • Molecular Weight: 253.33 g/mol

The presence of a pyrimidine ring and a sulfanyl group contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Antioxidant Activity: The hydroxyl group in the structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
  • Antimicrobial Effects: Preliminary studies indicate that the compound may exhibit antimicrobial activity against specific pathogens.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Cytotoxicity Assays:
    • In vitro cytotoxicity assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity.
  • Enzyme Inhibition Studies:
    • The compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. IC50 values were found to be approximately 15 µM, suggesting potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialStaphylococcus aureus>50 µg/mL
AntimicrobialEscherichia coli>50 µg/mL
CytotoxicityHeLa20 µM
CytotoxicityMCF-740 µM
Enzyme InhibitionDihydrofolate reductase15 µM

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural identity of Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate?

To confirm purity and structural integrity, use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification (C10H14N2O3S, MW = 242.30) .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 1^1H and 13^13C NMR, to resolve the hydroxy, sulfanyl, and pyrimidine moieties. For complex splitting patterns, 2D HSQC NMR can map 1^1H-13^13C correlations .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (≥95% as per standard synthesis protocols) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Key steps include:

  • Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the sulfanyl (-SH) group.
  • Catalytic Optimization : Metal catalysts (e.g., Pd or Ru-based systems) may stabilize intermediates, as seen in analogous pyrimidine syntheses .
  • Byproduct Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track reaction progress and identify undesired side products early .

Q. What are the stability considerations for storing this compound?

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the ester group.
  • Light Sensitivity : Protect from UV exposure, as the pyrimidine core may undergo photodegradation.
  • Moisture Control : Use desiccants to avoid hydration of the sulfanyl group, which can lead to disulfide formation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, especially at the sulfanyl or pyrimidine N-atoms.
  • Molecular Dynamics (MD) Simulations : Model interactions with metal catalysts (e.g., Pd) to optimize binding affinity and reaction pathways .

Q. What advanced spectroscopic methods resolve contradictions in structural assignments for derivatives of this compound?

  • X-ray Crystallography : Use SHELXL or SHELXS for single-crystal structure determination, particularly to distinguish tautomeric forms (e.g., thiol vs. thione) .
  • Solid-State NMR : Resolve ambiguities in hydrogen bonding or polymorphism that liquid-state NMR may miss.
  • GC-FID/MS with Isotopic Labeling : Trace degradation pathways or confirm reductive stabilization mechanisms observed in similar lignin-derived esters .

Q. How can researchers design experiments to probe the biological activity of this compound?

  • Enzyme Inhibition Assays : Target enzymes like dihydrofolate reductase (DHFR), given the pyrimidine scaffold’s role in nucleotide analogs. Use kinetic assays (e.g., UV-Vis monitoring of NADPH oxidation) .
  • Metabolic Pathway Profiling : Employ 13^{13}C-labeled analogs and LC-MS to track incorporation into cellular pathways .
  • Cytotoxicity Screening : Use MTT or ATP-based viability assays in cancer cell lines, comparing activity to known pyrimidine-based therapeutics .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., esterification).
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading, solvent ratios) using response surface methodology (RSM) .
  • In Situ Monitoring : Raman spectroscopy or PAT (Process Analytical Technology) tools enable real-time adjustment of reaction conditions .

Methodological Notes

  • Structural Validation : Cross-correlate NMR shifts with DFT-predicted chemical shifts for ambiguous protons (e.g., hydroxy vs. sulfanyl environments) .
  • Data Reproducibility : Validate synthetic protocols across multiple batches using orthogonal techniques (e.g., TLC, HPLC, and HRMS) .
  • Ethical Compliance : Ensure biological testing adheres to institutional guidelines, as this compound is not FDA-approved for therapeutic use .

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